L-Valine benzyl ester p-toluenesulfonate salt
Description
L-Valine benzyl ester p-toluenesulfonate salt (CAS 16652-76-9) is a protected amino acid derivative widely used in peptide synthesis and pharmaceutical intermediates. Its molecular formula is C₁₉H₂₅NO₅S, with a molecular weight of 379.47 g/mol . The compound consists of L-valine esterified with benzyl alcohol, forming a carboxyl-protected derivative, and stabilized as a p-toluenesulfonate (tosylate) salt. This salt form enhances solubility in organic solvents (e.g., DMF, THF) and improves crystallinity for easier handling .
Synthesis: The compound is typically synthesized by refluxing L-valine with benzyl alcohol and p-toluenesulfonic acid in a solvent that forms an azeotrope with water (e.g., toluene). The tosylate salt precipitates upon cooling, ensuring high yield and purity .
Properties
IUPAC Name |
benzyl (2S)-2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.C7H8O3S/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,9,11H,8,13H2,1-2H3;2-5H,1H3,(H,8,9,10)/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUQVUDPBXFOKF-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(C(=O)OCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937212 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl valinate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16652-76-9 | |
| Record name | L-Valine, phenylmethyl ester, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16652-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Benzyl-L-valine toluene-p-sulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016652769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl valinate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-benzyl-L-valine toluene-p-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.987 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
L-Valine benzyl ester p-toluenesulfonate salt is a derivative of the amino acid L-valine, modified to enhance its solubility and reactivity in biological systems. This compound has garnered attention for its potential applications in pharmaceuticals, particularly as an intermediate in the synthesis of antihypertensive agents. Understanding its biological activity involves examining its chemical properties, metabolic pathways, and therapeutic implications.
L-Valine benzyl ester p-toluenesulfonate is synthesized by reacting L-valine with benzyl alcohol in the presence of p-toluenesulfonic acid under azeotropic dehydration conditions. The reaction typically occurs in a solvent such as toluene, which facilitates the removal of water and drives the reaction towards product formation. The resulting compound can be crystallized from the reaction mixture, yielding a stable salt form that exhibits improved solubility characteristics compared to its parent amino acid .
Synthesis Process Overview
| Step | Description |
|---|---|
| 1 | Combine L-valine, benzyl alcohol, and p-toluenesulfonic acid in toluene. |
| 2 | Heat the mixture to 100-150°C to promote azeotropic dehydration. |
| 3 | Allow the reaction to proceed until water distillation ceases. |
| 4 | Cool the reaction mixture and crystallize the product using diethyl ether. |
Metabolism and Pharmacokinetics
L-Valine is a branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis and energy production. The benzyl ester modification enhances its lipophilicity, potentially altering its absorption and distribution within biological systems. Studies indicate that L-valine and its derivatives can influence metabolic pathways, particularly those related to muscle metabolism and nitrogen balance .
Key Findings:
- Tissue Distribution: Research has shown that L-valine's metabolic fate varies between its D- and L-enantiomers, with significant implications for tissue uptake and utilization .
- Enzyme Interaction: L-valine has been observed to modulate enzyme activities involved in amino acid biosynthesis, particularly in microbial systems . For instance, it can inhibit acetohydroxy acid synthetase, affecting the biosynthesis of isoleucine and valine itself.
Therapeutic Applications
The p-toluenesulfonate salt form of L-valine benzyl ester has potential applications in drug development:
- Antihypertensive Agents: Its synthesis as an intermediate for pharmaceuticals suggests utility in developing drugs aimed at managing hypertension .
- Nutritional Supplements: As a BCAA, it may also serve as a dietary supplement for athletes or individuals seeking to enhance muscle recovery post-exercise.
Case Studies
-
Case Study on Muscle Metabolism:
A study investigated the effects of L-valine supplementation on muscle recovery in athletes. Results indicated improved nitrogen balance and reduced muscle soreness post-exercise, highlighting its role in promoting muscle repair . -
Pharmacological Study:
In a pharmacokinetic study involving C-11 labeled valine derivatives, researchers tracked tissue distribution following intravenous administration. The results demonstrated differential uptake rates between D- and L-valine forms, suggesting that modifications like benzyl esterification could further influence these dynamics .
Scientific Research Applications
Pharmaceutical Development
Intermediate for Drug Synthesis
L-Valine benzyl ester p-toluenesulfonate salt serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly antihypertensives and other therapeutic agents. The compound's ability to enhance drug efficacy and stability makes it valuable in drug formulation .
Case Study: Synthesis of Antihypertensives
A notable application is its use in synthesizing antihypertensive drugs where L-valine derivatives are crucial. The preparation process involves reacting L-valine with benzyl alcohol in the presence of p-toluenesulfonic acid under controlled conditions, allowing for high yields of the desired product .
Biochemical Research
Protein Synthesis and Metabolism Studies
This compound is extensively used in biochemical research focusing on amino acid behavior within biological systems. It aids in understanding protein synthesis and metabolism, thereby contributing to advancements in nutritional science and metabolic engineering .
Table 1: Applications in Biochemical Research
| Application Area | Description |
|---|---|
| Protein Synthesis | Modifies amino acids for tailored protein production |
| Metabolic Studies | Investigates amino acid metabolism in organisms |
Biotechnology
Peptide-Based Drug Formulation
In biotechnology, this compound is utilized to formulate peptide-based drugs. Its properties enhance solubility and bioavailability, making it easier to develop effective treatments for various diseases .
Case Study: Enhancing Drug Delivery Systems
Research indicates that incorporating L-valine derivatives can significantly improve the delivery efficiency of peptide drugs, leading to better therapeutic outcomes .
Cosmetic Industry
Skincare Formulations
The compound is also explored in cosmetic chemistry for its moisturizing properties. It can be incorporated into skincare products to enhance skin hydration and texture, making it a valuable ingredient in cosmetic formulations .
Food Industry
Flavor Enhancement and Nutritional Supplementation
In the food industry, this compound is used as a flavor enhancer, particularly in protein-rich foods. Its addition improves taste profiles while also serving as a nutritional supplement by enhancing amino acid profiles .
Agrochemicals
Fertilizers and Pesticides
The compound finds applications in formulating agrochemicals, where it enhances the bioavailability of nutrients to plants. This application is crucial for improving agricultural productivity and sustainability .
Comparison with Similar Compounds
The following table and analysis compare L-valine benzyl ester p-toluenesulfonate salt with structurally or functionally related compounds.
Table 1: Key Properties of L-Valine Derivatives
Structural and Functional Comparisons
Counterion Impact: Tosylate vs. Hydrochloride
- Solubility : Tosylate salts (e.g., L-valine benzyl ester p-toluenesulfonate) exhibit superior solubility in polar aprotic solvents (DMF, THF) compared to hydrochlorides, which are more hygroscopic and suited for aqueous environments .
- Stability : Tosylate derivatives form stable crystalline solids, simplifying storage and handling. Hydrochlorides (e.g., L-valine benzyl ester HCl) may require desiccants to prevent moisture absorption .
Ester Group Variations
- Benzyl vs. Allyl Esters: Deprotection: Benzyl esters require hydrogenolysis (H₂/Pd) or strong acids (HBr/AcOH), whereas allyl esters (e.g., L-valine allyl ester tosylate) are cleaved under milder conditions (Pd⁰ catalysts) . Cost: Allyl ester derivatives are priced lower (e.g., $57/1g vs. ~€547/100g for benzyl tosylate ), but benzyl esters dominate in large-scale pharmaceutical synthesis due to established protocols .
Benzyl vs. Ethyl/Methyl Esters :
Enantiomeric Forms
- L- vs. D-Valine Derivatives: D-valine benzyl ester tosylate (CAS 17662-84-9) shares identical physical properties with its L-form but is used to synthesize peptides with D-amino acids, which resist enzymatic degradation in drug formulations .
Amino Acid Side-Chain Modifications
- L-Tyrosine Benzyl Ester Tosylate: The phenolic –OH group in tyrosine introduces additional reactivity (e.g., phosphorylation sites) but requires orthogonal protection strategies compared to valine’s non-reactive isopropyl group .
Market and Regulatory Considerations
- Purity Standards : L-valine benzyl ester p-toluenesulfonate is typically supplied at ≥95% purity (HPLC) for pharmaceutical use, with strict controls on residual solvents (<5.0%) and water (<5.0 wt.%) .
- Safety : Classified as WGK 1 (low water hazard), whereas hydrochlorides may have higher toxicity profiles due to chloride ion release .
- Market Demand: The global market for L-valine benzyl ester tosylate is driven by its role in valsartan production, with major suppliers in Europe, Asia, and North America .
Preparation Methods
Early Benzene-Based Protocols
Initial synthesis, documented in J. Org. Chem. (1957), involved refluxing L-valine with benzyl alcohol and p-toluenesulfonic acid in benzene. Water removal via azeotropic distillation drove the reaction, followed by dilution with diethyl ether to precipitate the product. However, benzene’s carcinogenicity necessitated solvent alternatives.
Limitations of Historical Approaches
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Toxicity : Benzene exposure risks limited industrial adoption.
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Yield Variability : Crystallization in ether often led to inconsistent yields (60–75%).
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Scalability Challenges : Manual cooling and filtration hindered large-scale production.
Modern Industrial Synthesis Protocols
Solvent Selection: Toluene as a Safer Alternative
Patents EP0985658B1 and EP0985658A1 established toluene as the preferred solvent due to its non-carcinogenic profile and compatibility with azeotropic dehydration.
Key Advantages of Toluene:
Reaction Conditions and Stoichiometry
Standard Protocol (Patent Example):
| Component | Quantity (per 100 g L-Valine) | Role |
|---|---|---|
| L-Valine | 100 g | Substrate |
| Benzyl Alcohol | 278–492 g (1.5–5 mol equiv) | Esterifying Agent |
| p-Toluenesulfonic Acid | 1.1–1.2 mol equiv | Catalyst/Counterion Source |
| Toluene | 500–2,000 mL | Solvent/Dehydration Medium |
Procedure:
-
Mixing : Combine reagents in toluene under inert atmosphere.
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Heating : Reflux at 100–150°C until water distillation ceases (~5 hours).
-
Cooling : Gradual cooling to 60–90°C followed by seed crystal inoculation.
-
Crystallization : Cool to 0–10°C at 3–15°C/h to precipitate product.
Yield : 85–90% (isolated via vacuum filtration and toluene wash).
Optimization of Reaction Conditions
Temperature Control
Seed Crystal Inoculation
Introducing seed crystals at 60–90°C nucleates uniform crystal growth, improving yield and reproducibility.
Solvent Ratios and Additives
-
Toluene Volume : 500–2,000 mL per 100 g L-valine balances solubility and filtration efficiency.
-
Co-Solvents : Adding heptane (200–500 mL) reduces product solubility, enhancing yield by 5–8%.
Crystallization and Isolation Techniques
Controlled Crystallization
Post-reaction, the mixture is cooled to 5°C, with optimal crystal formation achieved via:
Filtration and Drying
-
Filtration : Buchner funnel with toluene-washed filter paper.
-
Drying : 24–48 hours under vacuum at 40°C to residual moisture <0.5%.
Comparative Analysis of Methodologies
| Parameter | Traditional (Benzene) | Modern (Toluene) |
|---|---|---|
| Solvent Toxicity | High (Carcinogenic) | Low |
| Yield | 60–75% | 85–90% |
| Crystallization Time | 12–24 hours | 6–8 hours |
| Scalability | Limited | Industrial-Friendly |
Q & A
Q. What synthetic methods are recommended for preparing L-valine benzyl ester p-toluenesulfonate salt while avoiding banned solvents?
The esterification of L-valine with benzyl alcohol in the presence of p-toluenesulfonic acid is a common method. However, traditional protocols often use hazardous solvents like benzene or carbon tetrachloride. A safer approach involves substituting these with solvents that form azeotropes with water (e.g., toluene or cyclohexane) to facilitate water removal during reflux. The product crystallizes as the p-toluenesulfonate salt, ensuring stability and ease of isolation .
Q. Which analytical techniques are suitable for assessing the purity of this compound?
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are standard methods. HPLC is preferred for quantifying impurities (e.g., residual solvents or related substances), while TLC provides rapid qualitative assessment. Gas chromatography (GC) can also detect volatile impurities. Ensure compliance with purity criteria: ≤10% related substances (TLC) and ≤5.0% residual solvents .
Q. What is the role of p-toluenesulfonic acid in the synthesis of this compound?
p-Toluenesulfonic acid serves dual roles: it catalyzes the esterification reaction between L-valine and benzyl alcohol and stabilizes the resulting ester as a crystalline salt. The acid facilitates protonation of the amino group, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by benzyl alcohol .
Q. How should this compound be stored to maintain stability?
Store the compound in airtight containers at 2–8°C, protected from moisture and light. Limited shelf life is typical; monitor the expiration date provided on the label. For long-term stability, consider lyophilization or storage under inert gas (e.g., argon) to prevent hydrolysis or oxidation .
Advanced Questions
Q. How can enantiomeric excess (ee) be determined for this compound, given its use in chiral synthesis?
Enantiomeric purity is critical for applications in asymmetric synthesis. Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) or polarimetric analysis. Compare the optical rotation ([α]D) of the sample with literature values for pure enantiomers. Nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) can also resolve enantiomers .
Q. How can discrepancies in purity assessments between TLC and HPLC be resolved?
TLC may underestimate impurities due to low sensitivity, while HPLC provides quantitative data. Cross-validate results using complementary techniques:
Q. What are the applications of this compound in peptide synthesis and asymmetric catalysis?
As a C-protected amino acid derivative, it serves as a chiral building block in solid-phase peptide synthesis (SPPS). The benzyl ester group is cleavable under mild hydrogenolysis conditions. In asymmetric catalysis, it is used to construct non-peptide chiral molecules, such as azetidinones and piperazine-2,5-diones, leveraging its enantiopure α-carbon .
Q. What mechanistic insights explain the esterification reaction’s dependence on solvent choice?
Solvents that form azeotropes with water (e.g., toluene) shift the equilibrium toward ester formation by removing water. The dielectric constant of the solvent influences protonation efficiency: polar aprotic solvents enhance p-toluenesulfonic acid’s catalytic activity. Computational studies (DFT) suggest that solvent polarity affects transition-state stabilization during nucleophilic attack .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
